Product packaging for 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline(Cat. No.:CAS No. 1456380-89-4)

2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline

Cat. No.: B6497547
CAS No.: 1456380-89-4
M. Wt: 229.28 g/mol
InChI Key: IRWOFEHJIIXBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline (CAS 1456380-89-4) is a high-purity quinoxaline derivative supplied for life science and medicinal chemistry research. With the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol, this compound features a quinoxaline core substituted with a methyl group and a pyrrolidin-3-yloxy moiety . The quinoxaline scaffold is a privileged structure in drug discovery, known for its diverse biological activities and ability to interact with various enzymatic targets . The specific substitution pattern of this compound, linking the quinoxaline ring to a pyrrolidine group via an oxygen atom, is a key structural feature that can enhance solubility and provide conformational flexibility for optimal interactions with biological targets, as seen in analogous compounds .Quinoxaline derivatives are the subject of extensive scientific investigation due to their broad spectrum of pharmacological potential. Research on similar compounds has demonstrated promising biological activities, including antiproliferative effects against various cancer cell lines , activation of Sirt6 which is a emerging target for cancer, inflammation, and infectious diseases , and antimicrobial properties . The mechanism of action for quinoxaline compounds can vary with their specific structure but often involves enzyme inhibition (such as kinases or histone deacetylases) or interaction with DNA . The presence of the pyrrolidine ring in this compound suggests potential for target engagement through hydrogen bonding, which can be crucial for binding to catalytic sites . This compound is intended for research use only and is not for diagnostic or therapeutic purposes. Researchers can utilize it as a key intermediate or a novel scaffold in their projects aimed at developing new therapeutic agents for oncology, infectious diseases, or inflammatory conditions. For comprehensive product handling and safety information, please refer to the material safety data sheet (MSDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N3O B6497547 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline CAS No. 1456380-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-pyrrolidin-3-yloxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-13(17-10-6-7-14-8-10)16-12-5-3-2-4-11(12)15-9/h2-5,10,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWOFEHJIIXBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1OC3CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 3 Pyrrolidin 3 Yloxy Quinoxaline and Its Structural Analogs

Traditional Organic Synthesis Routes

The synthesis of 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline is primarily achieved through well-established organic synthesis reactions. These methods involve the strategic formation of the core quinoxaline (B1680401) ring system followed by functionalization.

Nucleophilic Substitution Reactions in Quinoxaline Chemistry

The quinoxaline ring is an electron-deficient system, making it susceptible to attack by nucleophiles. sapub.org This electrophilic nature is central to the functionalization of the quinoxaline core. Nucleophilic substitution reactions, particularly nucleophilic aromatic substitution (SNAr), are commonly employed to introduce various substituents onto the quinoxaline ring. nih.govrsc.org In many instances, a halogen, such as chlorine, is introduced at the C2 or C3 position to serve as a good leaving group, facilitating substitution by a wide range of nucleophiles. nih.gov The reaction of 2-chloro-3-methylquinoxaline (B189447) with nucleophiles like aromatic amines has been described, forming the basis for creating diverse 2,3-disubstituted quinoxalines. nih.govaun.edu.eg

Condensation Reactions Involving Quinoxaline Precursors and Pyrrolidine (B122466) Derivatives

The most fundamental and widely used method for constructing the quinoxaline scaffold itself is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound. nih.govchim.itnih.gov This versatile reaction allows for the preparation of a vast array of substituted quinoxalines. sapub.orgnih.govrsc.org For instance, the synthesis of 2-methyl-quinoxaline can be achieved through the reaction of o-phenylenediamine (B120857) with 2-oxopropionaldehyde. sapub.org While the pyrrolidine moiety is typically introduced in a subsequent step, multi-component or tandem reactions that involve cyclocondensation are a cornerstone of quinoxaline chemistry. nih.govmdpi.com

Multi-step Synthetic Sequences

The targeted synthesis of this compound generally follows a logical multi-step sequence, starting from readily available precursors.

A common and efficient pathway to the target compound begins with the synthesis of the key intermediate, 2-chloro-3-methylquinoxaline. nih.gov This process involves two main steps:

Condensation: The initial step is the condensation of o-phenylenediamine with ethyl pyruvate. This reaction typically occurs in a solvent like n-butanol upon heating and yields 3-methylquinoxalin-2(1H)-one (which exists in tautomeric equilibrium with 2-hydroxy-3-methylquinoxaline). nih.govnih.gov

Chlorination: The resulting 3-methylquinoxalin-2(1H)-one is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), under reflux. nih.gov This converts the hydroxyl/oxo group into a chloro group, yielding 2-chloro-3-methylquinoxaline. nih.govnih.gov This chloro-derivative is a versatile precursor for further functionalization. mdpi.com

With the 2-chloro-3-methylquinoxaline intermediate in hand, the final step is the introduction of the pyrrolidin-3-yloxy group. This is accomplished via a nucleophilic aromatic substitution reaction where the oxygen atom of pyrrolidin-3-ol acts as the nucleophile.

The reaction involves treating 2-chloro-3-methylquinoxaline with pyrrolidin-3-ol in the presence of a suitable base. The base deprotonates the hydroxyl group of pyrrolidin-3-ol, forming a more potent alkoxide nucleophile. This nucleophile then attacks the electron-deficient carbon atom at the C2 position of the quinoxaline ring, displacing the chloride leaving group to form the desired ether linkage. nih.govnih.govmdpi.com This method of replacing a chlorine atom with an ether linkage is a documented strategy in quinoxaline chemistry. nih.gov For example, a similar reaction between 2-chloro-3-methylquinoxaline and 4-hydroxybenzaldehyde (B117250) is used to synthesize 4-(2-methylquinoxalin-3-yloxy)benzaldehyde. nih.govmdpi.com

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods in chemistry. The synthesis of quinoxaline derivatives has benefited from these advancements. Modern strategies focus on reducing the use of harsh reagents, minimizing waste, and improving reaction efficiency through the use of novel catalysts and energy sources. mdpi.combenthamdirect.com

Research into "green" chemistry has demonstrated the use of catalysts such as bentonite (B74815) clay K-10 for quinoxaline synthesis at room temperature. mdpi.com Other advanced catalytic systems include magnetically recyclable nanoparticles and ionic liquids, which facilitate easy catalyst recovery and reuse, often in aqueous media. chim.itnih.gov Furthermore, alternative energy sources like microwave irradiation and ultrasound have been employed to accelerate condensation reactions, often leading to higher yields in shorter reaction times. nih.govnih.gov Mechanochemical activation, which involves performing reactions by grinding solids together with minimal or no solvent, represents another frontier in the sustainable synthesis of heterocyclic compounds, including quinazoline (B50416) derivatives which are structurally related to quinoxalines. mdpi.com While these advanced methods have not been specifically detailed for this compound, they represent the current direction of research for the synthesis of the broader quinoxaline class. rsc.org

1 Green Chemistry Principles in Quinoxaline Synthesis

The integration of green chemistry is revolutionizing the synthesis of quinoxaline derivatives. This approach focuses on developing environmentally benign pathways that are both efficient and sustainable, moving away from traditional methods that often involve hazardous reagents and significant energy input. Key advancements include the use of safer solvent systems and innovative catalytic processes that enhance reaction yields and selectivity while minimizing environmental impact.

1 Environmentally Benign Solvent Systems (e.g., Ethanol, Water)

The use of green solvents, particularly water and ethanol, is a cornerstone of sustainable quinoxaline synthesis. Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. Research has shown that condensation reactions to form quinoxaline derivatives can be effectively carried out in aqueous media. For instance, the synthesis of quinazolinone derivatives, a related class of nitrogen-containing heterocycles, has been successfully achieved in water through microwave-assisted iron-catalyzed cyclization rsc.org. This method highlights the potential for water to replace volatile and hazardous organic solvents.

2 Catalytic Systems (e.g., Organocatalysts, Metal-Free, Heterogeneous Catalysts)

The development of advanced catalytic systems is another key aspect of green quinoxaline synthesis, offering high efficiency and the potential for catalyst recycling.

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, simplifying their removal from the reaction mixture and allowing for reuse. A notable example is the use of alumina-supported heteropolyoxometalates (like AlCuMoVP and AlFeMoVP) for synthesizing quinoxalines at room temperature. nih.gov These solid acid catalysts replace corrosive and polluting liquid acids like sulfuric or hydrochloric acid. nih.gov The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds in the presence of these catalysts in toluene (B28343) yields quinoxaline derivatives with high selectivity and yields of up to 92%. nih.gov

Metal-Free Catalysis: To avoid the environmental and economic issues associated with heavy metals, metal-free catalytic systems are being developed. One such approach involves the use of oxygen as the oxidant, catalyzed by 55% hydroiodic acid (HI), for the one-pot synthesis of 2,2′-biquinoline derivatives from aromatic amines rsc.org. This method proceeds through a free radical cascade cyclization pathway and represents a significant step towards more sustainable chemical production rsc.org.

Iron-Catalyzed Reactions: Iron is an abundant, inexpensive, and relatively non-toxic metal, making it an attractive catalyst for green synthesis. An iron-catalyzed one-pot synthesis of quinoxalines has been developed using a transfer hydrogenative condensation of 2-nitroanilines with vicinal diols nih.gov. This process is highly atom-efficient, with water being the only byproduct, and eliminates the need for external oxidants or reductants nih.gov.

The following table summarizes various catalytic systems used in the synthesis of quinoxaline analogs.

Interactive Data Table: Catalytic Systems for Quinoxaline Synthesis
Catalyst System Reactants Solvent Key Advantages Yield (%) Reference
Alumina-supported heteropolyoxometalates o-Phenylenediamines, 1,2-Dicarbonyls Toluene Reusable, Room temperature, High selectivity 80-92 nih.gov
Iron Complex (Knölker complex) 2-Nitroanilines, Vicinal diols Not specified One-pot, No external redox agents, Atom efficient 49-98 nih.gov
55% HI (Metal-free) Aromatic amines Not specified One-pot, Uses oxygen as oxidant, Metal-free Not specified rsc.org

2 Accelerated Synthesis Techniques

To reduce reaction times and energy consumption, accelerated synthesis techniques like microwave-assisted synthesis and ultrasound irradiation are increasingly being employed for the production of quinoxaline and its analogs.

1 Microwave-Assisted Organic Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. It provides rapid and uniform heating, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods.

The synthesis of quinazolinone derivatives from 2-halobenzoic acids and amidines has been efficiently achieved using microwave-assisted iron-catalyzed cyclization in water rsc.org. This green method provides moderate to high yields even with less reactive substrates rsc.org. Similarly, the preparation of 2-quinoxalinone-3-hydrazone derivatives is significantly expedited by microwave irradiation nih.gov. Another sophisticated example is a tandem oxidative amidation-deprotection-cyclization sequence for producing quinoxalinones, where a selenium dioxide-mediated oxidative amidation step is carried out under microwave irradiation to generate α-keto amides, which then cyclize to form the desired products researchgate.net.

Interactive Data Table: Microwave-Assisted Synthesis of Quinoxaline Analogs

Product Type Reactants Solvent Key Features Reference
Quinazolinone derivatives 2-Halobenzoic acids, Amidines Water Iron-catalyzed, Green solvent rsc.org
2-Quinoxalinone-3-hydrazone derivatives Not specified Ethanol Efficient synthesis nih.gov
Quinoxalinones Arylglyoxals, Secondary amines Not specified One-pot, two-step tandem reaction researchgate.net

2 Ultrasound Irradiation Methods

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique can lead to dramatically reduced reaction times and improved yields under milder conditions than conventional methods. While specific applications to this compound are not detailed, the utility of this method is demonstrated in the synthesis of related heterocyclic systems.

For example, the synthesis of azomethine derivatives of 1-phenylimidazo[1,5-a]pyridine, another nitrogen-containing heterocyclic system, has been successfully achieved using ultrasound researchgate.net. This clean and simple protocol offers excellent yields (70–92%) under mild conditions researchgate.net. Another study reports a fast and simple preparation of phenylamino-1,4-naphthoquinones by reacting naphthoquinone and anilines under ultrasound irradiation, resulting in good yields and shorter reaction times compared to conventional heating researchgate.net. These examples underscore the potential of ultrasound irradiation as a green and efficient technique applicable to the synthesis of a wide range of heterocyclic compounds, including quinoxaline derivatives.

3 One-Pot and Cascade Reactions

Several one-pot methodologies have been developed for the synthesis of the quinoxaline core. An iron-catalyzed one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols proceeds via a transfer hydrogenative condensation, showcasing high atom economy nih.gov. Another efficient method is the one-pot, two-step, cyanide-mediated synthesis of 2-aminoquinoxalines from ortho-phenylenediamines and aldehydes under aerobic conditions nih.gov.

Cascade reactions are also prominent. For instance, a tandem oxidative amidation-deprotection-cyclization sequence has been used to synthesize quinoxalinones. This process begins with a microwave-assisted oxidative amidation, followed by an acid-promoted cyclization to yield the final product in a one-pot, two-step fashion researchgate.net. These streamlined synthetic routes offer significant advantages in terms of efficiency and sustainability for producing quinoxaline-based compounds.

One-Pot and Cascade Reactions

Radical Addition-Cyclization Mechanisms

The construction of the quinoxaline scaffold and the introduction of substituents through radical pathways offer a powerful and versatile synthetic strategy. While direct synthesis of this compound via a radical addition-cyclization has not been extensively documented, a plausible pathway can be proposed based on established principles of radical chemistry and known reactions of related heterocyclic systems.

A hypothetical radical-based approach could involve the generation of a pyrrolidin-3-oxyl radical, which would then undergo an addition to a suitably activated quinoxaline precursor. The key challenge in this approach is the generation and subsequent reaction of the oxygen-centered radical.

Proposed Radical Pathway:

A potential strategy could involve the photocatalytic generation of a pyrrolidin-3-oxyl radical from a precursor such as N-hydroxy-pyrrolidin-3-yl phthalimide. This radical could then, in principle, add to a 2-methyl-3-haloquinoxaline. However, the reactivity of such intermediates would need to be carefully controlled to favor the desired C-O bond formation over other potential side reactions.

Visible-light photocatalysis has emerged as a powerful tool for generating radical species under mild conditions. nih.govacs.org This methodology could be explored for the generation of the requisite pyrrolidin-3-oxyl radical. The subsequent addition to the quinoxaline core would likely proceed via a single electron transfer (SET) mechanism, followed by radical-radical coupling or a similar termination step to afford the final product.

Research into the functionalization of quinoxalin-2(1H)-ones has demonstrated the feasibility of radical additions at the C3 position. thieme-connect.com These reactions, however, typically involve the formation of C-C bonds. The development of efficient intermolecular radical C-O bond-forming reactions with quinoxaline systems remains an area for further investigation. General methods for aryl ether synthesis via radical cross-coupling reactions have been developed and could potentially be adapted for this purpose. organic-chemistry.org

Domino Reaction Approaches

Domino reactions, also known as tandem or cascade reactions, provide an efficient and atom-economical approach to the synthesis of complex molecules like quinoxalines in a single operation without the isolation of intermediates. nih.gov The most common and well-established domino approach for the synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. slideshare.net

This strategy can be adapted for the synthesis of structural analogs of this compound. A key starting material for such a synthesis would be an α-keto ether, which would provide the necessary methyl and alkoxy groups at the 2- and 3-positions of the resulting quinoxaline.

General Domino Synthesis of 2,3-Disubstituted Quinoxalines:

The reaction of an o-phenylenediamine with an appropriate α-dicarbonyl compound, such as an α-keto ether, typically proceeds under acidic or thermal conditions to yield the corresponding quinoxaline. This condensation involves the sequential formation of two imine bonds followed by an intramolecular cyclization and subsequent aromatization.

Reactant 1 Reactant 2 Product Conditions
o-Phenylenediamine α-Keto ether 2-Methyl-3-alkoxyquinoxaline Acid catalyst (e.g., acetic acid), heat
Substituted o-phenylenediamine α-Keto ether Substituted 2-methyl-3-alkoxyquinoxaline Various catalysts and conditions

Several variations of this domino reaction have been developed to improve yields and expand the substrate scope. For instance, the use of various catalysts can facilitate the reaction under milder conditions. The synthesis of 2,3-disubstituted quinoxalines has been reported using terminal alkynes and o-phenylenediamines, although this typically leads to different substitution patterns. researchgate.net

The synthesis of asymmetrically substituted 2,3-disubstituted quinoxalines can be achieved by carefully selecting the starting materials. For example, the reaction of 2,3-dichloroquinoxaline (B139996) with different nucleophiles sequentially allows for the controlled introduction of various substituents at the 2- and 3-positions. udayton.edu This approach could be envisioned for the synthesis of the target compound by first reacting 2,3-dichloroquinoxaline with a methylating agent, followed by nucleophilic substitution with 3-hydroxypyrrolidine.

Recent advances in domino reactions have also explored the use of α-ketothioesters in cyclocondensation reactions with o-phenylenediamines, leading to the formation of 2-acylbenzimidazoles, showcasing the versatility of these approaches. rsc.orgresearchgate.netbohrium.com


Structural Modulations and Structure Activity Relationship Sar / Structure Target Relationship Str of 2 Methyl 3 Pyrrolidin 3 Yloxy Quinoxaline Derivatives

Systematic Structural Variation and Biological Activity Profiles

The structure-activity relationship (SAR) for derivatives of 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline is determined by the interplay of its three main components: the quinoxaline (B1680401) ring, the pyrrolidin-3-yloxy moiety, and the ether linkage. Systematic variation of each part provides insights into the molecular features crucial for biological interactions.

The electronic and steric nature of substituents on the quinoxaline ring system profoundly impacts the biological activity of its derivatives. The positions available for substitution on the benzene (B151609) portion of the ring (C5, C6, C7, and C8) and the pyrazine (B50134) ring (C2) allow for fine-tuning of the molecule's properties.

Research on various quinoxaline derivatives has established several key SAR principles:

Electronic Effects: The introduction of electron-withdrawing groups versus electron-releasing groups can drastically alter activity. For instance, in some anticancer quinoxalines, replacing an electron-releasing methoxy (B1213986) group (OCH₃) with an electron-withdrawing chloro (Cl) group was found to decrease activity. mdpi.com Conversely, studies on certain antimicrobial quinoxalines have shown that a fluorine atom at the C7 position can enhance potency. researchgate.net

Positional Isomerism: The specific placement of a substituent is critical. A nitro group (NO₂) at the C7 position of the quinoxaline nucleus was reported to decrease the anticancer activity of some derivatives. mdpi.com Similarly, for certain immunomodulatory quinoxalines, a methyl group at the C8 position had a negligible effect on activity, whereas substitution at the C9 position (in a related fused system) compromised the antagonistic effect. nih.gov

Table 1: Influence of Quinoxaline Ring Substituents on Biological Activity in Related Derivatives
SubstituentPositionObserved EffectCompound Class StudiedCitation
Chloro (Cl)-Decreased anticancer activity compared to OCH₃Anticancer quinoxalines mdpi.com
Nitro (NO₂)7Decreased anticancer activityAnticancer quinoxalines mdpi.com
Fluorine (F)7Enhanced antimicrobial activityAntimicrobial quinoxalines researchgate.net
Chlorine (Cl)7Enhanced antimicrobial activityAntimicrobial quinoxalines researchgate.net
Various2Modulated antimicrobial potency3-(pyrrolidin-1-yl)quinoxalines researchgate.netelsevier.com

The pyrrolidine (B122466) ring is a five-membered saturated heterocycle prized in drug design for its non-planar, flexible nature. nih.gov This flexibility, often described as "pseudorotation," allows it to adopt various conformations (puckers), which can be crucial for optimal binding to a biological target. nih.gov

The steric and conformational properties of the pyrrolidin-3-yloxy group in the title compound are critical for its biological profile. The spatial arrangement of the pyrrolidine ring and any substituents it may carry can dictate the binding mode and affinity for enantioselective proteins. nih.gov The puckering of the ring is influenced by inductive and stereoelectronic factors, which in turn affect pharmacological efficacy. nih.gov In related quinoxaline antibiotics that bind to DNA, the conformation of the peptide side-chain, which is analogous in function to the pyrrolidin-3-yloxy moiety, is a key determinant of binding specificity. nih.gov Therefore, the ability of the pyrrolidine ring to present the ether oxygen and the rest of the quinoxaline scaffold in a specific three-dimensional orientation is likely essential for its molecular interactions.

Hydrogen Bonding: The oxygen atom of the ether linkage can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups) in the active site of a target protein. This capability is fundamental to the biological activity of many ether-containing drugs.

Conformational Influence: The C-O-C bond angle and the rotational freedom around the C-O bonds influence the relative orientation of the quinoxaline and pyrrolidine rings. This conformational freedom allows the molecule to adopt a low-energy conformation that is complementary to the binding site. In docking studies of benzyloxyquinoxaline derivatives, the ether linkage was shown to be pivotal in positioning the aromatic rings correctly within the binding pocket of an enzyme to engage in key interactions. mdpi.com

Synthetic Accessibility: The ether linkage provides a synthetically tractable connection point. In the synthesis of related quinoxaline derivatives, the chlorine at the C2 or C3 position is often displaced by an alcohol via a nucleophilic substitution reaction to form an ether bond, demonstrating its utility in molecular construction. nih.gov Studies on 2-chloro-3-methylquinoxaline (B189447) showed it could be reacted with p-aminophenol to yield an ether-linked product, highlighting this synthetic strategy. nih.gov

Stereochemistry is a critical aspect of the SAR for this class of compounds, originating from the chiral center at the C3 position of the pyrrolidine ring. The (R) and (S) enantiomers of this compound can exhibit significantly different biological activities, potencies, and metabolic profiles.

This enantioselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral. The differential interaction of enantiomers with a target is a well-established principle in pharmacology. For example, a study on a quinoxaline antibiotic derivative showed that changing the stereochemistry from a D-serine to an L-serine residue resulted in a near-complete loss of DNA binding affinity, underscoring the importance of precise stereochemical configuration. nih.gov The pyrrolidine scaffold itself is a major source of stereogenicity, and the spatial orientation of its substituents is known to lead to distinct biological profiles by altering the binding mode to target proteins. nih.gov Therefore, the separation and independent biological evaluation of the (R) and (S) enantiomers are essential to fully elucidate the SAR and identify the more active or safer eutomer.

Comparative SAR Studies with Related Quinoxaline and Pyrrolo-Quinoxaline Scaffolds

Comparing the SAR of this compound derivatives with related scaffolds provides a broader context for understanding its therapeutic potential. Key comparisons can be made with fused systems like pyrrolo[1,2-a]quinoxalines and with derivatives where the pyrrolidine linkage is different.

Pyrrolo[1,2-a]quinoxalines represent a more rigid, fused-ring system where the pyrrolidine ring is directly incorporated into the quinoxaline core. SAR studies on these fused derivatives have identified them as potent activators of the Sirt6 enzyme. nih.govutmb.edu Research on this scaffold revealed that replacing a nitrogen atom in the quinoxaline portion with an oxygen atom diminished activity, and opening the pyrrolidine ring to remove the conformational constraint rendered the compound inactive. nih.gov This highlights the importance of the tricyclic architecture for activity in that specific series, contrasting with the more flexible, non-fused structure of this compound. The flexible nature of the latter might allow it to bind to a different set of biological targets compared to its rigid, fused counterparts.

The point of attachment and the type of linker for the pyrrolidine ring are critical variables. The title compound features a C3-ether linkage. Comparative analysis with derivatives having different linkages reveals important SAR insights.

Pyrrolidin-1-yl linkage: A series of 3-(pyrrolidin-1-yl)quinoxaline derivatives, where the pyrrolidine is attached via its nitrogen atom to the C3 position of the quinoxaline, has been synthesized. researchgate.netelsevier.com These compounds demonstrated good to potent antimicrobial activity, indicating that a direct C-N linkage at this position is a viable strategy for generating bioactive molecules. researchgate.netelsevier.com

Sulfonyl linkage: In other examples, a pyrrolidine ring has been attached to the C6 position of the quinoxaline core through a sulfonyl group (-SO₂-), creating 6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione. researchgate.net The biological activity of these compounds was evaluated for antidiabetic and anti-Alzheimer's properties, showing that both the linkage type and position dramatically alter the therapeutic application. researchgate.net

This comparison demonstrates that the pyrrolidine moiety is a versatile functional group, but its biological effect is highly dependent on how and where it is connected to the quinoxaline scaffold. The 3-oxy linkage in this compound provides a distinct profile of flexibility, hydrogen bonding capability, and stereochemical presentation compared to direct nitrogen or sulfonyl linkages at other positions.

Table 2: Comparison of Pyrrolidine Linkages on the Quinoxaline Scaffold
Linkage TypeAttachment PointExample ScaffoldReported Biological ActivityCitation
Pyrrolidin-3-yloxyC3This compound(Subject of this article)-
Pyrrolidin-1-ylC33-(pyrrolidin-1-yl)quinoxalineAntimicrobial researchgate.netelsevier.com
Pyrrolidin-1-ylsulfonylC66-(pyrrolidin-1-ylsulfonyl)quinoxalineAntidiabetic, Anti-Alzheimer's researchgate.net

Comparison with Other Heterocyclic Fusions (e.g., Pyrrolo[1,2-α]quinoxalines,nih.govmdpi.comnih.govtriazolo[4,3-a]quinoxalines)

The exploration of the quinoxaline scaffold is not limited to simple substitutions; fusing additional heterocyclic rings to the core structure creates entirely new chemical entities with distinct properties and biological activities. Comparing the SAR of 2-substituted quinoxalines with fused systems like pyrrolo[1,2-α]quinoxalines and nih.govmdpi.comnih.govtriazolo[4,3-a]quinoxalines provides valuable insights into how the architecture of the molecule influences its interactions with biological targets.

Pyrrolo[1,2-a]quinoxalines represent another important class of fused quinoxaline derivatives. These have been developed as potent and selective activators of Sirtuin 6 (Sirt6), an enzyme implicated in cellular processes like metabolism, DNA repair, and inflammation. nih.gov SAR studies on this scaffold focused on introducing a functional hydrophilic side chain at the 2-position of a 3-pyridyl moiety attached to the core structure. nih.gov This led to the identification of derivatives with improved efficacy and low cytotoxicity. nih.gov Docking studies suggested that a protonated nitrogen on the side chain could form favorable π-cation interactions with key amino acid residues (specifically Trp188) in the Sirt6 binding pocket, stabilizing the compound-enzyme complex. nih.gov

The table below summarizes the key aspects of these different quinoxaline-based scaffolds.

ScaffoldTarget/ApplicationKey SAR InsightsRef
nih.govmdpi.comnih.govtriazolo[4,3-a]quinoxaline Anticancer (Melanoma)Introduction of an extra nitrogen atom in the fused ring modifies physicochemical properties. Substituents at positions 1 and 8 are critical for activity. nih.govnih.gov
Pyrrolo[1,2-a]quinoxaline (B1220188) Sirt6 ActivationA hydrophilic side chain at the 2-position of a 3-pyridyl substituent enhances potency. π-cation interactions are important for binding. nih.gov
Quinoxaline (general) Anticancer (Pancreatic)For certain series, a urea (B33335) linkage and specific substitutions (e.g., N-methyl pyrazole) can significantly improve the inhibition of NF-κB activity. nih.gov

Computational Approaches in SAR Elucidation

Computational chemistry offers powerful tools to rationalize experimental SAR data and to prospectively design new molecules with enhanced activity. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are instrumental in this process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov These models use calculated molecular descriptors (representing physicochemical properties like steric, electronic, and hydrophobic features) to predict the activity of new, untested compounds. researchgate.net

For scaffolds related to the subject compound, QSAR studies have been successfully applied. For instance, 3D-QSAR models have been developed for a series of pyrrolidine derivatives acting as Mcl-1 inhibitors, an important target in cancer therapy. nih.gov These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generated statistically robust results (e.g., CoMFA Q² = 0.689, R²pred = 0.986) that could reliably predict the inhibitory activity of new compounds. nih.gov The output of these models is often visualized as contour maps, which highlight regions around the molecule where, for example, bulky groups (steric fields) or electronegative groups (electrostatic fields) would be favorable or unfavorable for activity. nih.gov

Similarly, QSAR studies on quinoline (B57606) derivatives for antimalarial activity have been performed. researchgate.netmdpi.com In one study on 63 quinoxaline derivatives, an atom-based 3D-QSAR model was developed that showed good predictive power (Q² = 0.6409), enabling the researchers to understand the structural requirements for antimalarial action. researchgate.net These models serve as a powerful guide for lead optimization, reducing the time and cost associated with synthesizing and testing new derivatives. mdpi.com

The table below shows an example of statistical parameters from a QSAR study on related heterocyclic compounds, illustrating the robustness of the models.

Model TypeQ² (Cross-validated R²)R² (Non-validated R²)R²pred (External Validation)ApplicationRef
CoMFA 0.6890.9990.986Pyrrolidine Mcl-1 Inhibitors nih.gov
CoMSIA 0.6140.9230.815Pyrrolidine Mcl-1 Inhibitors nih.gov
3D-QSAR 0.64090.9446-Antimalarial Quinoxalines researchgate.net

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is another crucial ligand-based design strategy. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that a molecule must possess to bind to a specific biological target and elicit a response. nih.gov

This approach is particularly useful when the 3D structure of the target protein is unknown. By aligning a set of active molecules and identifying their common chemical features, a hypothesis, or pharmacophore model, can be generated. nih.gov This model then serves as a 3D query to screen virtual databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. nih.gov

For example, a pharmacophore model was developed for quinolone-based inhibitors of DNA gyrase, a key bacterial enzyme. nih.gov The model identified essential features for activity, which could then be used to guide the design of novel antibacterial agents. In another study focused on antimalarial quinoxaline derivatives, a pharmacophore model was developed alongside a 3D-QSAR model to provide a comprehensive understanding of the structural requirements for inhibiting the Plasmodium falciparum cyclin-dependent protein kinase (Pfmrk). researchgate.net This model consisted of two hydrogen bond acceptor features and two hydrophobic sites, providing a clear blueprint for designing new inhibitors. researchgate.net

The key features of a representative pharmacophore model are summarized below.

Model FeaturesTarget/ApplicationKey InsightsRef
2 Hydrogen Bond Acceptors, 2 Hydrophobic Sites (one aromatic)Antimalarial (P. falciparum CDK)Provides a 3D map of essential interactions needed for kinase inhibition. researchgate.net
2 Hydrogen Bond Acceptors, Hydrophobic & Cationic FeaturesTriple Uptake InhibitorsA 'folded' conformation and specific distances between features were found to be crucial for balanced activity at DAT, SERT, and NET. nih.gov

By applying these computational techniques to derivatives of this compound, researchers can accelerate the discovery of new drug candidates by focusing synthetic efforts on compounds with a higher probability of success.

Molecular Interactions and Mechanistic Biology of 2 Methyl 3 Pyrrolidin 3 Yloxy Quinoxaline Analogs

Theoretical and In Silico Investigations of Target Binding

Computational studies, including molecular docking and dynamics simulations, have been instrumental in predicting and analyzing the binding of quinoxaline (B1680401) analogs to a wide array of biological targets. These in silico methods offer a high-resolution view of the molecular interactions that govern the affinity and specificity of these compounds.

Molecular Docking Simulations with Established Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how ligands like quinoxaline derivatives fit into the binding sites of proteins.

Quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often implicated in cancer. Molecular docking studies have provided insights into their binding mechanisms. For instance, simulations of 2-piperazinyl quinoxaline derivatives with the c-Kit tyrosine kinase receptor have shown that these compounds can fit within the catalytic cavity. nih.govrsc.org Similarly, in the pursuit of dual-target inhibitors for PI3K/AKT-driven tumors, docking studies have been employed to design compounds that can simultaneously target casein kinase 2 (CK2) and glycogen (B147801) synthase kinase 3β (GSK3β). nih.gov These studies help identify key hydrogen bonds and hydrophobic interactions that stabilize the ligand-kinase complex. nih.gov

Table 1: Molecular Docking of Quinoxaline Analogs with Kinase Targets

Compound Class Target Kinase Key Interactions/Observations
2-piperazinyl quinoxaline derivatives c-Kit tyrosine kinase Compounds can be wrapped in the catalytic cavity of the receptor. nih.govrsc.org

The quinoxaline scaffold is a key feature in inhibitors of various enzymes. Docking studies on fluoroquinolines, which share structural similarities with quinoxaline derivatives, have demonstrated significant binding affinity with human DNA topoisomerase II. nih.gov These studies revealed that compounds like ofloxacin (B1677185) and levofloxacin (B1675101) form hydrogen bonds with key residues such as ASP479 and SER480, with binding energies of -11.8 kcal/mol and -11.78 kcal/mol, respectively. nih.gov Furthermore, certain 1,2,4-triazolo[4,3-a]quinoxaline derivatives have been evaluated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Docking simulations for these compounds help to rationalize their inhibitory activity and guide the synthesis of more potent analogs. nih.gov

Table 2: Molecular Docking of Quinoxaline Analogs with Enzyme Targets

Compound Class Target Enzyme Binding Energy (kcal/mol) Key Interacting Residues
Fluoroquinolines Human Topoisomerase II b -11.8 (Ofloxacin) ASP479, SER480 nih.gov
Fluoroquinolines Human Topoisomerase II b -11.78 (Levofloxacin) ASP479, SER480 nih.gov

Quinoxaline analogs have also been investigated as modulators of various receptors. The G protein-coupled estrogen receptor (GPER) has been a target for ligands designed through docking simulations, leading to the identification of selective agonists and antagonists. nih.gov For instance, the binding mode of the GPER antagonist MIBE was found to conserve some of the main interactions observed with other known ligands. nih.gov In the realm of ionotropic glutamate (B1630785) receptors, analogs have been computationally evaluated for their binding to AMPA and kainate (GluK1) receptors. unisi.it Docking studies and subsequent binding energy calculations (MM/GBSA) have helped to rationalize the observed binding affinities and differentiate between binding modes at GluK1 and GluK3 subtypes. unisi.it These computational models are crucial for understanding the structural requirements for receptor interaction and selectivity. unisi.it

Table 3: Molecular Docking of Quinoxaline Analogs with Receptor Targets

Compound Class Target Receptor Key Interactions/Observations
Pyrimidinedione Analogs GluK1, GluK3 Pyrimidinedione system projects toward key residues (e.g., Glu441, Ser741 in GluK1). unisi.it
Various Scaffolds GPER Docking used to identify selective agonists (e.g., G-1) and antagonists (e.g., MIBE). nih.gov

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the protein-ligand complex over time. nih.govrsc.org MD simulations have been applied to quinoxaline derivatives to validate docking results and further explore binding mechanisms. nih.govrsc.org These simulations can confirm that a ligand remains stably bound within the active site of its target, such as the c-Kit tyrosine kinase receptor. nih.govrsc.org Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF), which highlights the flexibility of different protein regions upon ligand binding. researchgate.net For instance, MD simulations have been used to confirm the stable binding interaction between chlorogenic acid and the GluA1 subunit of the AMPA receptor. nih.gov

Protein-Ligand Interaction Fingerprints Analysis

Protein-ligand interaction fingerprint (PLIF) or interaction fingerprint (IFP) analysis is a method used to systematically characterize and compare protein-ligand binding modes. nih.govnih.gov This approach converts the three-dimensional structural information of a protein-ligand complex into a one-dimensional bit string or vector. nih.gov Each bit or element in the fingerprint represents a specific type of interaction, such as hydrogen bonds, hydrophobic contacts, ionic interactions, or aromatic stacking, with particular amino acid residues in the binding site. nih.gov

This technique is highly valuable for analyzing the binding of quinoxaline analogs across different targets. By comparing the interaction fingerprints of various analogs, researchers can identify the key interactions that are essential for activity and those that contribute to selectivity. nih.gov PLIF can be used to analyze results from molecular docking or MD simulations, providing a clear and concise summary of complex interaction patterns. nih.gov This systematic approach is efficient for understanding polypharmacology, predicting off-target effects, and guiding lead optimization in drug discovery projects involving quinoxaline scaffolds. nih.gov

Table of Mentioned Compounds

Compound Name/Class
2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline
2-piperazinyl quinoxaline derivatives
Fluoroquinolines (e.g., Enoxacin, Levofloxacin, Norfloxacin, Ofloxacin, Lomefloxacin)
1,2,4-triazolo[4,3-a]quinoxaline derivatives
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides
MIBE
G-1
Pyrimidinedione Analogs
N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide

Elucidation of Cellular and Sub-cellular Mechanisms

The therapeutic potential of quinoxaline derivatives is deeply rooted in their diverse interactions at the cellular and sub-cellular levels. Analogs of this compound have been the subject of extensive research to unravel the precise mechanisms through which they exert their biological effects, particularly in the realms of anticancer and antimicrobial activities. These investigations have revealed a multi-faceted approach, targeting key cellular machinery and pathways.

Modulation of Cell Signaling Pathways

Quinoxaline analogs have demonstrated the ability to modulate a variety of cell signaling pathways critical for cell growth, proliferation, and survival.

PI3K/Akt Pathway: Quinoxaline-derived chalcones, designed based on the selective PI3Kγ inhibitor AS605240, have shown marked antiproliferative effects by inducing Akt inhibition in oral cancer cells. nih.gov

TGF-β and ERK Pathways: Certain quinoxaline 1,4-dioxide (QdNO) derivatives have been found to differentially increase total transforming growth factor-beta1 (TGF-β1) mRNA expression while decreasing TGF-α mRNA expression and the phosphorylation of extracellular signal-regulated kinase (ERK). nih.gov The inhibition of ERK phosphorylation may contribute to the apoptogenic effects of these compounds. nih.gov

EphA3 Tyrosine Kinase: Novel quinoxaline derivatives have been designed as potent inhibitors of the EphA3 tyrosine kinase. nih.gov These compounds, developed by merging scaffolds of known kinase inhibitors, function as type II inhibitors that bind to the inactive DFG-out conformation of the kinase. nih.gov

HDAC6 Inhibition: An in silico study of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides revealed a distinct mechanism involving the inhibition of histone deacetylase 6 (HDAC6) through binding to its unique zinc finger ubiquitin-binding domain (Zf-UBD). mdpi.comnih.gov

Sirtuin 6 (Sirt6) Activation: Pyrrolo[1,2-a]quinoxaline-based derivatives have been developed as potent and selective activators of Sirt6. nih.gov These activators have been shown to promote the deacetylation of H3K9 and H3K56 in human hepatocellular carcinoma cells, leading to cell cycle arrest and suppressed tumor growth. nih.gov

Mechanisms of Antiproliferative Action (e.g., Cell Cycle Modulation, Apoptosis Induction via Caspase Pathways, BAX/Bcl-2 Regulation)

A primary focus of research into quinoxaline analogs has been their antiproliferative activity against various cancer cell lines. researchgate.netmdpi.comresearchgate.net These compounds employ several mechanisms to halt the proliferation of cancer cells and induce cell death.

Cell Cycle Modulation: Quinoxaline derivatives have been shown to arrest the cell cycle at various phases, thereby preventing cancer cell division.

G2/M Phase Arrest: Quinoxaline 1,4-dioxides, such as 2-acetyl-3-methyl-quinoxaline 1,4-dioxide (AMQ) and 2-benzoyl-3-phenyl-quinoxaline 1,4-dioxide (BPQ), can block cells at the G2/M phase of the cell cycle. nih.gov Similarly, certain indeno[1,2-b]quinoxaline derivatives have been shown to induce cell cycle arrest at the G2/M phase in HepG-2 liver cancer cells. nih.gov

S Phase Arrest: Some quinoxaline-based compounds have been observed to arrest the cell cycle in the S phase in PC-3 prostate cancer cells. tandfonline.comnih.gov

G1 and Pre-G1 Phase Arrest: A 2-substituted-quinoxaline analog, compound 3b, was found to induce cell cycle arrest at the G1 transition in MCF-7 breast cancer cells. rsc.org Other benzo[g]quinoxaline (B1338093) derivatives have been noted to cause pre-G1 apoptosis, indicating the induction of programmed cell death before the G1 phase. mdpi.com

Apoptosis Induction: Inducing apoptosis, or programmed cell death, is a key strategy for anticancer agents. Quinoxaline derivatives trigger apoptosis through the modulation of critical regulatory proteins.

Caspase Pathway Activation: The induction of apoptosis is often mediated by the activation of caspases, a family of protease enzymes. Studies have shown that certain quinoxaline derivatives significantly upregulate the expression of pro-apoptotic proteins like caspase-3 and caspase-8 in a dose-dependent manner. nih.govtandfonline.comnih.gov

BAX/Bcl-2 Regulation: The balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for cell survival. youtube.comyoutube.com A common mechanism for quinoxaline analogs is to disrupt this balance in favor of apoptosis. Several studies have documented that these compounds downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein BAX. nih.govnih.govtandfonline.comnih.govmdpi.com This shift in the BAX/Bcl-2 ratio is a key step in initiating the mitochondrial pathway of apoptosis. nih.gov

Table 1: Antiproliferative Mechanisms of Selected Quinoxaline Analogs

Compound Class/Derivative Cancer Cell Line Cell Cycle Arrest Apoptosis Induction Mechanism Source(s)
Quinoxaline 1,4-Dioxides (e.g., DCQ) T-84 (Colon) - ↓ Bcl-2, ↑ Bax nih.gov
Quinoxaline 1,4-Dioxides (e.g., AMQ, BPQ) T-84 (Colon) G2/M Phase Inhibition of cyclin B expression nih.gov
Quinoxaline-based derivative (IV) PC-3 (Prostate) S Phase ↑ p53, ↑ caspase-3, ↑ caspase-8, ↓ Bcl-2 tandfonline.comnih.gov
2-Substituted-quinoxaline (3b) MCF-7 (Breast) G1, G2/M, Pre-G1 - rsc.org
Benzo[g]quinoxaline (3) MCF-7 (Breast) Pre-G1, slight ↑ G1/S ↑ Bax, ↓ Bcl2 mdpi.com
Indeno[1,2-b]quinoxaline (3) HepG-2 (Liver) G2/M Phase ↑ BAX, ↑ caspase-3, ↓ Bcl-2 nih.gov

Disruption of Bacterial Cell Walls for Antimicrobial Activities

The antimicrobial properties of quinoxaline derivatives are partly attributable to their ability to compromise the integrity of the bacterial cell wall and membrane. youtube.com The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell rigidity and protecting the bacterium from environmental stress, making it an excellent target for antibiotics. frontiersin.org

Research on quinoxaline 1,4-di-N-oxides (QdNOs) like cyadox and olaquindox (B1677201) has shown that they effectively damage the cell walls and membranes of both Gram-positive (Clostridium perfringens) and Gram-negative (Brachyspira hyodysenteriae) anaerobic bacteria. nih.gov This damage is evidenced by biochemical assays showing the leakage of intracellular components and morphological observations using electron microscopy. nih.gov Bacteria treated with these QdNOs exhibit elongation, filamentation, rupture, and eventual cell lysis due to the severe cellular damage. nih.gov

The effectiveness of these compounds is also linked to their physicochemical properties. The incorporation of aromatic rings and methyl groups into the quinoxaline structure increases lipophilicity. nih.gov This enhanced lipophilicity is thought to facilitate the permeability of the compounds through the microbial cell wall, leading to higher antimicrobial activity. nih.gov

Interaction with Nucleic Acids (e.g., DNA Binding, DNA Cleaving)

The planar aromatic structure of the quinoxaline scaffold makes it well-suited for interaction with DNA, a key target for many anticancer and antimicrobial agents. mdpi.commdpi.com These interactions can occur through binding, which disrupts DNA replication and transcription, or through direct cleavage of the DNA strands.

DNA Binding and Intercalation: Many quinoxaline derivatives function by inserting themselves between the base pairs of the DNA double helix, a process known as intercalation. nih.govacs.org

Synthetic analogs of quinoxaline antibiotics, such as des-N-tetramethyl-triostin A ('TANDEM'), have been shown to bind strongly to DNA via bifunctional intercalation. portlandpress.comnih.gov

Spectroscopic studies of novel indolo[2,3-b]quinoxaline derivatives confirm that their planar aromatic moieties intercalate between DNA nucleobases, with binding constants in the range of 10⁶ M⁻¹ for monomers and 10⁹ M⁻¹ for dimers. acs.org These compounds also show a preference for binding to AT-rich regions of DNA. acs.org

Triazolo[4,3-a]quinoxalines have been specifically designed as DNA intercalators and have demonstrated potent DNA binding affinity. nih.gov

DNA Cleavage: Certain quinoxaline derivatives, often in the presence of metal ions, can act as "chemical nucleases," inducing breaks in the DNA backbone. nih.gov

Quinoxaline 1,4-di-N-oxides (QdNOs) can induce oxidative damage to DNA, leading to the degradation of chromosomal DNA in bacteria. nih.gov This action is mediated by the generation of reactive oxygen species during the bacterial metabolism of the QdNOs under anaerobic conditions. nih.gov

Dipeptides containing quinoxaline-derived amino acids, when complexed with copper(II) or iron(II) ions, are capable of generating both single- and double-strand scissions in DNA, with double-strand breaks being the dominant lesion in the presence of hydrogen peroxide. nih.gov

Table 2: DNA Interaction Profile of Selected Quinoxaline Analogs

Compound Class/Derivative Interaction Type Key Findings Source(s)
Indolo[2,3-b]quinoxalines Intercalation High binding constants (10⁶-10⁹ M⁻¹); AT-region preference. acs.org
Triazolo[4,3-a]quinoxalines Intercalation Potent DNA binders, act as traditional intercalators. nih.gov
'TANDEM' (des-N-tetramethyl-triostin A) Bifunctional Intercalation Strong binding to DNA, similar to natural quinoxaline antibiotics. portlandpress.comnih.gov
Dipeptides with quinoxaline side chains Cleavage Induce single- and double-strand DNA breaks in the presence of Cu(II) or Fe(II). nih.gov
Quinoxaline 1,4-di-N-oxides Cleavage Cause oxidative damage and degradation of bacterial chromosomal DNA. nih.gov

Spectrum of Biological Activities of 2 Methyl 3 Pyrrolidin 3 Yloxy Quinoxaline Derivatives in Preclinical Research

Antimicrobial Activity Investigations

Quinoxaline (B1680401) derivatives are recognized for their potential as antimicrobial agents, exhibiting activity against a variety of pathogenic microorganisms. ekb.eg

Antibacterial Efficacy Against Various Pathogens

The antibacterial potential of quinoxaline derivatives has been evaluated against several bacterial strains. In one study, a specific quinoxaline derivative was tested against sixty Methicillin-Resistant Staphylococcus aureus (MRSA) isolates. nih.gov The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits visible bacterial growth, were determined. nih.gov For the majority of MRSA isolates (56.7%), the MIC was 4 µg/mL, while 20% of isolates showed an MIC of 2 µg/mL, and 3.3% had a notable MIC of 1 µg/mL. nih.gov

Further research involved the synthesis of 2,3-bis(halomethyl)quinoxaline derivatives, which were assessed for their antibacterial activity. ekb.eg The study suggested that the electrophilicity of the halomethyl groups plays a crucial role in their antimicrobial action. ekb.eg Other synthetic approaches have focused on creating new Schiff bases from 2-chloro-3-methylquinoxaline (B189447), with the resulting compounds tested for their antimicrobial properties. rsc.orgnih.gov

Antibacterial Activity of Quinoxaline Derivatives

Derivative TypePathogenActivity MeasureResultReference
Quinoxaline DerivativeMethicillin-Resistant Staphylococcus aureus (MRSA)MIC4 µg/mL for 56.7% of isolates nih.gov
Quinoxaline DerivativeMethicillin-Resistant Staphylococcus aureus (MRSA)MIC2 µg/mL for 20% of isolates nih.gov
Quinoxaline DerivativeMethicillin-Resistant Staphylococcus aureus (MRSA)MIC1 µg/mL for 3.3% of isolates nih.gov
2,3-bis(halomethyl)quinoxaline derivativesGram-Positive & Gram-Negative BacteriaMIC AssayActivity linked to electrophilicity of halomethyl units ekb.eg

Antifungal Properties

The antifungal capabilities of quinoxaline derivatives have been explored against various fungal pathogens, including those affecting plants and humans. A series of novel quinoxaline derivatives demonstrated significant in vitro antifungal activity against plant pathogenic fungi. tandfonline.com For instance, compound 5j exhibited potent activity against Rhizoctonia solani (rice sheath blight) with a half-maximal effective concentration (EC50) of 8.54 μg/mL, which was superior to the commercial fungicide azoxystrobin (B1666510) (EC50 = 26.17 μg/mL). tandfonline.com Another compound, 5t, also showed strong activity against the same pathogen with an EC50 of 12.01 μg/mL. tandfonline.com

In a different study, newly designed quinoxaline-2-oxyacetate hydrazide derivatives were evaluated against a panel of six plant pathogenic fungi. rsc.org Many of these compounds showed remarkable inhibitory effects, with some, like compound 15, having an EC50 of 0.87 μg/mL against Gibberella zeae. rsc.org Another derivative, 3-hydrazinoquinoxaline-2-thiol, was investigated for its efficacy against various Candida species and demonstrated higher efficacy than the conventional antifungal Amphotericin B against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. depauw.edu

Antifungal Activity of Quinoxaline Derivatives

Derivative/CompoundFungal PathogenActivity MeasureResult (EC50/Activity)Reference
Compound 5jRhizoctonia solaniEC508.54 µg/mL tandfonline.com
Compound 5tRhizoctonia solaniEC5012.01 µg/mL tandfonline.com
Azoxystrobin (Commercial Fungicide)Rhizoctonia solaniEC5026.17 µg/mL tandfonline.com
Compound 15Gibberella zeaeEC500.87 µg/mL rsc.org
3-hydrazinoquinoxaline-2-thiolCandida speciesComparisonHigher efficacy than Amphotericin B depauw.edu

Antitubercular Potential

Quinoxaline derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. nih.gov A series of newly synthesized quinoxalines were tested against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting activity comparable to the first-line drug, isoniazid. nih.gov Another study focused on 4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives, where compound 7b, featuring an N,N-dimethylethan-1-amine moiety, demonstrated an average antitubercular activity with a Minimal Inhibitory Concentration (MIC) of 12.5 μg/mL against the H37Rv strain. ekb.eg

Furthermore, a new class of quinoxaline di-N-oxides (QdNOs) containing amino acid side chains was synthesized and screened for activity against M. tuberculosis. nih.gov A majority of these QdNOs displayed promising antitubercular activity, with half-maximal inhibitory concentration (IC50) values ranging from 4.28 to 49.95 μM, comparable to clinically used drugs. nih.gov

Antitubercular Activity of Quinoxaline Derivatives

Derivative TypeMycobacterium StrainActivity MeasureResultReference
Novel QuinoxalinesM. tuberculosis H37RvActivity ComparisonComparable to Isoniazid nih.gov
Compound 7b (4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline)M. tuberculosis H37RvMIC12.5 μg/mL ekb.eg
Quinoxaline di-N-oxides (QdNOs)M. tuberculosisIC504.28 - 49.95 μM nih.gov

Antimalarial Activity Profiling

The quinoxaline scaffold is also a key component in the development of new antimalarial drugs. Research into bispyrrolo[1,2-a]quinoxalines showed they were consistently more active than their monomeric counterparts, with IC50 values in the nanomolar range against Plasmodium falciparum strains. researchgate.net The study also found that derivatives linked by a bis-(3-aminopropyl)piperazine were generally more potent. researchgate.net

Another study on pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives, which are structurally related to quinoxalines, identified compounds with high potency against multiple P. falciparum clones, with IC50 values around 0.01 ng/mL. nih.gov Two promising compounds, 2a and 3a, were effective in curing mice infected with P. berghei and also showed high potency against P. falciparum and P. vivax in monkey models. nih.gov

Anticancer and Antiproliferative Activity Research

The quinoxaline core is considered a promising scaffold in the discovery of new anticancer agents, with numerous derivatives showing potent antiproliferative effects against various cancer cell lines. researchgate.netnih.gov

Efficacy Against Specific Cancer Cell Lines (e.g., HepG-2, MCF-7, HCT-116, MDA-MB-231)

Quinoxaline derivatives have been extensively evaluated for their cytotoxic effects against a panel of human cancer cell lines.

HepG-2 (Liver Carcinoma): Several studies have reported the efficacy of quinoxaline derivatives against the HepG-2 cell line. One study synthesized two series of 3-methylquinoxaline derivatives, with compound 27a showing a strong cytotoxic effect with an IC50 of 4.5 µM. nih.gov Another investigation of 3-methylquinoxalines found that compound 11e exhibited promising cytotoxic activity with an IC50 of 2.2 µM against HepG-2 cells. nih.gov Research on quinocetone, a quinoxaline 1,4-dioxide derivative, demonstrated that it inhibited HepG-2 cell proliferation in a dose-dependent manner. nih.gov

MCF-7 (Breast Adenocarcinoma): The antiproliferative activity of quinoxaline derivatives against MCF-7 cells has been a key area of research. A series of 1,3-dithiolo[4,5-b]quinoxaline derivatives was evaluated, with compound 12 showing high sensitivity towards MCF-7 cells with an IC50 value of 3.82 ± 0.2 μM. rsc.orgnih.gov Another study on 3-methylquinoxaline derivatives identified compound 15b as having a significant antiproliferative effect with an IC50 of 5.8 μM against MCF-7. rsc.org Furthermore, a novel quinoxaline derivative, compound 11d, exhibited cytotoxicity against MCF-7 cells with an IC50 of 35.81 μM. nih.gov

HCT-116 (Colon Carcinoma): Research has highlighted the potential of quinoxaline derivatives against colon cancer. A study on 2-oxo-3-phenylquinoxaline derivatives reported that compound 7j showed strong cytotoxicity against HCT-116 cells with an IC50 value of 26.75 ± 3.50 μg/mL. researchgate.net Another study found that a series of 1,3-dithiolo[4,5-b]quinoxaline derivatives were evaluated against HCT-116 cells, showing promising activity. nih.gov A series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides also showed a wide spectrum of activity against HCT-116, with compound 6k having an IC50 of 9.46 ± 0.7 µM. mdpi.com

MDA-MB-231 (Triple-Negative Breast Cancer): The efficacy of quinoxaline derivatives has also been tested against the highly aggressive MDA-MB-231 cell line. A novel quinoxaline derivative, compound 11d, demonstrated potent cytotoxicity with an IC50 of 21.68 μM. nih.gov This compound was also shown to induce both early (46.43%) and late (31.49%) apoptosis in these cells. nih.gov In another study, 1,3-dithiolo[4,5-b]quinoxaline derivative 12 was also found to be highly active against MDA-MB-231 cells, with an IC50 of 2.26 ± 0.1 μM. rsc.orgnih.gov

Antiproliferative Activity of Quinoxaline Derivatives Against Specific Cancer Cell Lines

Cell LineDerivative/CompoundActivity MeasureResult (IC50)Reference
HepG-2Compound 27a (3-methylquinoxaline)IC504.5 µM nih.gov
Compound 11e (3-methylquinoxaline)IC502.2 µM nih.gov
Compound VIIIaIC509.8 µM nih.gov
MCF-7Compound 12 (1,3-dithiolo[4,5-b]quinoxaline)IC503.82 ± 0.2 μM rsc.orgnih.gov
Compound 11dIC5035.81 μM nih.gov
Compound XVaIC505.3 µM nih.gov
HCT-116Compound 7j (2-oxo-3-phenylquinoxaline)IC5026.75 ± 3.50 μg/mL researchgate.net
Compound VIIIcIC502.5 µM nih.gov
Compound 6k (N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide)IC509.46 ± 0.7 µM mdpi.com
MDA-MB-231Compound 11dIC5021.68 μM nih.gov
Compound 12 (1,3-dithiolo[4,5-b]quinoxaline)IC502.26 ± 0.1 μM rsc.orgnih.gov

Kinase Inhibition as an Anticancer Strategy (e.g., VEGFR-2, EGFR)

The development of small molecule inhibitors targeting the kinase domain of RTKs is a primary strategy in modern oncology. nih.gov VEGFR-2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth and expansion. nih.gov Inhibiting VEGFR-2 can therefore halt tumor progression. nih.gov Similarly, EGFR is often overexpressed in various cancers, and its inhibition can disrupt pathways leading to cell proliferation. researchgate.netnih.gov

Numerous studies have demonstrated that quinoxaline derivatives can potently inhibit both VEGFR-2 and EGFR. A series of 3-methylquinoxaline-based derivatives were synthesized and evaluated for their antiproliferative activities, with some compounds showing significant inhibitory effects on VEGFR-2 at nanomolar concentrations. nih.gov For instance, compound 17b from one study emerged as a highly potent VEGFR-2 inhibitor with an IC₅₀ value of 2.7 nM. nih.gov

In the context of EGFR inhibition, various quinoxalinone and quinoxaline derivatives have been developed. Research has shown that specific substitutions on the quinoxaline ring are crucial for activity. researchgate.netresearchgate.net One study reported novel quinoxaline derivatives that exhibited strong EGFR inhibitory activity, with compounds 3 , 11 , and 17 showing IC₅₀ values of 0.899 nM, 0.508 nM, and 0.807 nM, respectively, comparable to the standard drug Erlotinib. researchgate.net Another investigation identified quinoxalinone derivatives as promising inhibitors of a drug-resistant EGFR mutant (L858R/T790M/C797S), with compound CPD4 showing an IC₅₀ of 3.04 nM. nih.gov The presence of a 2-methyl group, as in the subject compound, can enhance hydrophobic interactions within the EGFR binding site, potentially optimizing the fit and increasing efficacy. researchgate.net

Table 1: Selected Quinoxaline Derivatives as Kinase Inhibitors

Compound Target Kinase IC₅₀ (nM) Cell Line Reference
Compound 17b (A 3-methylquinoxaline derivative) VEGFR-2 2.7 - nih.gov
Compound 7f (A 3-furoquinoxaline carboxamide) VEGFR-2 - (1.2x Sorafenib) HCT-116, MCF-7 nih.gov
Compound 11 (A quinoxaline-2-carboxamide) EGFR 508 - researchgate.net
Compound 13 (A quinoxaline derivative) EGFR 400 - nih.gov
CPD4 (A quinoxalinone derivative) EGFR (mutant) 3.04 H1975 nih.gov

Neuropharmacological Activity Studies

The quinoxaline scaffold is not only relevant in oncology but also serves as a foundation for agents targeting the central nervous system (CNS). researchgate.net Derivatives have been investigated for a range of neuropharmacological effects, including anticonvulsant, neuroprotective, and cognitive-enhancing properties, often linked to their interaction with key neurotransmitter receptors. researchgate.netnih.gov

Anticonvulsant Properties and AMPA Receptor Modulation

Quinoxaline derivatives, particularly quinoxaline-2,3-diones, are among the most extensively studied classes of competitive antagonists for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. nih.govnih.gov These ionotropic glutamate (B1630785) receptors mediate fast excitatory neurotransmission, and their overactivation can lead to excitotoxicity and seizures. Antagonists of these receptors are therefore considered to have significant potential as anticonvulsant drugs. nih.govucdavis.edu

Early examples like CNQX and DNQX were potent but non-selective AMPA/kainate receptor antagonists. nih.gov Subsequent research focused on developing more selective agents. Studies have shown that various quinoxaline derivatives can antagonize seizures induced by AMPA and protect against convulsions in animal models. nih.govnih.gov For instance, 3-hydroxy-2-quinoxalinecarboxylic acid was found to antagonize N-methyl-D-aspartate (NMDA) and kainate-induced effects and demonstrated a dose-dependent anticonvulsant action in mice. nih.gov The ability of the quinoxaline core to serve as a scaffold for glutamate receptor antagonists suggests that compounds like 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline could be explored for similar properties.

Cholinesterase Inhibition for Neurodegenerative Disorders (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions like Alzheimer's disease. mdpi.comnih.gov By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help alleviate cognitive deficits. mdpi.com

The quinoxaline scaffold has been incorporated into novel cholinesterase inhibitors. In one study, a series of quinoxaline derivatives were evaluated, with 2,3-dimethylquinoxalin-6-amine showing potent AChE inhibitory activity (IC₅₀ = 0.077 µM), which was slightly more potent than the reference drug tacrine. mdpi.com However, many of these derivatives showed only moderate or no activity against BChE. mdpi.com In contrast, another study focused on 2-phenylquinoxaline (B188063) analogues and found them to be selective BChE inhibitors, with some compounds exhibiting IC₅₀ values in the low micromolar range while being inactive against AChE. researchgate.net

The presence of a pyrrolidine (B122466) ring, as seen in the subject compound, is a feature found in other classes of cholinesterase inhibitors. For example, a study on dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] revealed compounds with promising efficacy against both AChE and BChE, highlighting the potential utility of the pyrrolidine moiety in designing such inhibitors. nih.gov

Table 2: Cholinesterase Inhibition by Selected Quinoxaline Derivatives

Compound Target Enzyme IC₅₀ (µM) Selectivity Reference
2,3-Dimethylquinoxalin-6-amine (6c) AChE 0.077 AChE selective mdpi.com
Quinoxaline (3a) AChE 13.22 Dual mdpi.com
Quinoxaline (3a) BuChE 40.64 Dual mdpi.com
2-Phenylquinoxaline (3b) BuChE 14.91 BuChE selective mdpi.com
Compound 6 (A 2-phenylquinoxaline derivative) BuChE 7.7 BuChE selective researchgate.net
Compound 5 (A pyridazine (B1198779) derivative) AChE 0.26 Dual nih.gov
Compound 5 (A pyridazine derivative) BuChE 0.19 Dual nih.gov

Glutamate Receptor Antagonism (e.g., GluK1)

Beyond general AMPA/kainate antagonism, significant effort has been directed toward developing subtype-selective antagonists to better understand the specific roles of kainate receptor subunits (GluK1–5). nih.gov The GluK1 subunit, in particular, has been implicated in the pathophysiology of epilepsy, making it a valuable therapeutic target. nih.gov

Quinoxaline-2,3-dione derivatives have proven to be a foundational chemical class for developing selective GluK1 antagonists. nih.govnih.gov The binding mode of these antagonists involves the quinoxalinedione (B3055175) core forming hydrogen bonds with key residues (such as Arg523 and Thr518) in the ligand-binding domain of the GluK1 receptor, stabilizing an "open" conformation consistent with antagonism. nih.gov Structural modifications on the quinoxaline-2,3-dione scaffold have led to analogues with high selectivity for GluK1 over other kainate and AMPA receptor subunits. nih.gov This research underscores the adaptability of the quinoxaline system for targeting specific glutamate receptor subtypes.

Other Significant Biological Activities

The therapeutic applicability of the quinoxaline nucleus extends to other areas, including the modulation of inflammatory and oxidative stress pathways. researchgate.netsapub.org

Anti-inflammatory and Antioxidant Profiles

Inflammation and oxidative stress are underlying factors in numerous chronic diseases. Quinoxaline derivatives have been reported to possess both anti-inflammatory and antioxidant activities. researchgate.netsapub.org Some compounds have been investigated for their dual inhibitory effects on targets like cyclooxygenase-2 (COX-2), a key enzyme in inflammation, and EGFR. nih.gov

In a study designing dual EGFR and COX-2 inhibitors, several novel quinoxaline derivatives demonstrated potent activity. nih.gov Compounds 4a and 13 were identified as particularly effective, suggesting their potential as dual anticancer and anti-inflammatory agents. nih.gov The general capacity for quinoxaline-based molecules to exhibit a range of biological actions, from antimicrobial and antiviral to anticancer and anti-inflammatory, highlights the chemical diversity and therapeutic promise of this heterocyclic system. researchgate.netnih.govnih.gov

Antithrombotic Activities

There is no available preclinical data to report on the antithrombotic activities of this compound.

Antidiabetic Potential

There is no available preclinical data to report on the antidiabetic potential of this compound.

Investigations into SIRT1 and PDE4 Inhibition

There is no available preclinical data to report on the investigation of this compound as an inhibitor of SIRT1 or PDE4.

Advanced Research Perspectives and Future Directions for 2 Methyl 3 Pyrrolidin 3 Yloxy Quinoxaline

Design of Novel Analogs through Scaffold Hopping and Bioisosteric Replacement Strategies

A primary strategy for expanding the therapeutic potential and overcoming limitations of a lead compound involves the systematic design of new analogs. For the 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline framework, scaffold hopping and bioisosteric replacement are powerful techniques to generate novel chemical entities with potentially improved properties.

Scaffold Hopping involves replacing a central molecular core with a structurally different but functionally equivalent scaffold, aiming to discover new chemotypes that retain or enhance biological activity while offering a different intellectual property landscape or improved pharmacokinetic profiles. niper.gov.in For instance, research on related pyrrolo[1,2-a]quinoxaline (B1220188) systems has successfully employed scaffold hopping to exchange the pyrrole (B145914) ring with various azoles. nih.gov This approach led to new compounds with altered physicochemical properties, such as lipophilicity, while maintaining the intended inhibitory activity against targets like Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov Similarly, the quinoxaline (B1680401) core of this compound could be replaced with other bicyclic heteroaromatics like quinazoline (B50416), quinoline (B57606), or imidazo[1,2-a]pyrimidine (B1208166) to explore new interaction modes with biological targets. dundee.ac.uknih.gov

Bioisosteric Replacement is a more subtle strategy focused on substituting one atom or group with another that has similar physical and chemical properties, leading to modest but potentially crucial changes in biological activity, metabolic stability, or toxicity. nih.govnih.gov Quinoxaline itself is considered a bioisostere of scaffolds like quinazoline, indole, and naphthalene. nih.gov Within the this compound structure, bioisosteric replacements could be applied in several ways:

Replacing the oxygen atom in the yloxy-linker with sulfur or an amino group to modulate bond angles and hydrogen bonding capacity.

Substituting the methyl group at the 2-position of the quinoxaline ring with other small alkyl or halogenated groups to fine-tune steric and electronic properties.

Modifying the pyrrolidine (B122466) ring, for example, by introducing substituents that influence its puckering and spatial orientation, which can significantly affect binding to target proteins. nih.gov

These strategies allow for the systematic exploration of the chemical space around the parent scaffold to optimize its drug-like properties.

StrategyDescriptionPotential Application to this compound
Scaffold Hopping Replacing the core heterocyclic system with a structurally distinct but functionally similar one. niper.gov.inReplace the quinoxaline ring with quinazoline, pyrrolo[1,2-a]quinoxaline, or other bicyclic systems to create novel chemotypes. nih.govnih.gov
Bioisosteric Replacement Exchanging specific atoms or functional groups with others that possess similar physicochemical characteristics. nih.govSubstitute the ether linkage oxygen with S or NH; replace the C2-methyl group with CF3 or Cl; modify substituents on the pyrrolidine ring. nih.govnih.gov

Development of Multi-Targeting Agents Based on the Quinoxaline-Pyrrolidine Scaffold

The quinoxaline nucleus is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets, including various protein kinases, making it a valuable foundation for developing multi-targeting agents. researchgate.netresearchgate.net Quinoxaline derivatives have been investigated as inhibitors of tyrosine kinases such as EGFR, FGFR, and VEGFR, which are implicated in cancer progression. researchgate.netnih.govsemanticscholar.org

Given this versatility, the this compound scaffold is a prime candidate for the rational design of drugs that can modulate multiple pathways simultaneously. This is particularly relevant in complex diseases like cancer, where targeting a single pathway can lead to the development of resistance. By strategically modifying the substituents on both the quinoxaline and pyrrolidine rings, it may be possible to design single molecules that inhibit several key kinases or other unrelated proteins involved in a disease process. The pyrrolidine moiety can provide additional interaction points and confer selectivity, contributing to a unique polypharmacological profile. nih.govjohnshopkins.edu

Integration of Advanced Screening and High-Throughput Methodologies

Modern drug discovery relies heavily on the integration of advanced screening and automation to accelerate the identification of promising new compounds. rsc.org For quinoxaline-based compounds, high-throughput screening (HTS) can be applied at multiple stages.

Quantitative HTS (qHTS) of large chemical libraries has been used to identify inhibitors of novel targets, including histone demethylases, where screening hundreds of thousands of compounds yielded initial hits for further optimization. nih.gov Similarly, a library containing analogs of this compound could be rapidly screened against a panel of biological targets to identify new activities.

Furthermore, innovative HTS techniques are being developed for the synthesis process itself. A microdroplet-based reaction platform combined with mass spectrometry has been demonstrated for the high-throughput synthesis and condition screening of quinoxaline derivatives. nih.govresearchgate.net This method allows for millisecond reaction times without catalysts and enables the rapid optimization of reaction conditions, which could be adapted for creating diverse libraries of this compound analogs for subsequent biological screening. nih.govresearchgate.net

Exploration of Novel Biological Pathways and Therapeutic Applications beyond Current Scope

The broad biological activity profile of the quinoxaline scaffold suggests that this compound and its derivatives may have therapeutic potential beyond their initially investigated scope. Quinoxalines are known to possess a wide range of pharmacological effects, including anticancer, antibacterial, antiviral, anti-inflammatory, and antiparasitic properties. nih.govresearchgate.netnih.gov

The mechanisms underlying these activities are diverse. Quinoxaline-based molecules have been shown to function as:

Kinase Inhibitors: Targeting enzymes critical for cell signaling in cancer and inflammatory diseases. nih.govresearchgate.net

Topoisomerase Inhibitors: Interfering with DNA replication in cancer cells. nih.gov

Antimicrobial Agents: Acting against various bacterial and mycobacterial strains. nih.gov

Antioxidants: Scavenging free radicals, which is relevant for a variety of pathological conditions. nih.gov

Given this precedent, future research could systematically screen this compound against a wide panel of enzymes and cellular pathways to uncover novel therapeutic applications. The combination of the quinoxaline and pyrrolidine motifs may unlock unique activities not observed with either scaffold alone. nih.gov

Computational Chemistry in Predictive Pharmacokinetic Profiling

Computational chemistry and in silico modeling are indispensable tools in modern drug development for predicting the pharmacokinetic properties of new chemical entities, thereby guiding lead optimization and reducing late-stage failures.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allows researchers to evaluate the potential drug-like properties of a compound before committing to costly and time-consuming synthesis and in vitro testing. idaampublications.in For quinoxaline derivatives, computational models are frequently used to predict key parameters. semanticscholar.orgnih.gov These predictions can assess properties such as:

Blood-Brain Barrier (BBB) Permeability: Determining if a compound is likely to enter the central nervous system, which is crucial for neurological targets and for avoiding unwanted CNS side effects. idaampublications.in

Hepatotoxicity: Predicting the potential for drug-induced liver injury. nih.gov

Cytochrome P450 (CYP) Inhibition: Assessing the likelihood that a compound will interfere with the metabolism of other drugs. idaampublications.in

Skin Permeation (Log Kp): Estimating the rate of absorption through the skin for potential topical applications. idaampublications.in

By applying these predictive models to virtual libraries of this compound analogs, chemists can prioritize the synthesis of compounds with the most promising ADMET profiles.

A key goal of lead optimization is to develop a compound that can be administered orally. Computational tools are used to predict drug-likeness and oral bioavailability based on a molecule's structural features. researchgate.net

Drug-likeness is often assessed using established guidelines like Lipinski's Rule of Five, which considers molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. idaampublications.in Compounds that adhere to these rules are more likely to have favorable absorption and permeation properties.

Oral bioavailability is a more complex property that is influenced by both absorption and first-pass metabolism. In silico models provide a bioavailability score or predict gastrointestinal (GI) absorption levels based on a combination of physicochemical properties. idaampublications.in For quinoxaline and quinazoline derivatives, studies have shown that these computational predictions can effectively screen for molecules with a higher probability of being suitable drug candidates. idaampublications.innih.gov

ParameterDescriptionRelevance to Drug Development
Molecular Weight The mass of one mole of the substance.A key component of Lipinski's Rule of Five; values <500 g/mol are generally preferred for oral drugs. idaampublications.in
Log P The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity.Influences solubility, absorption, and membrane permeability. Values <5 are favored by Lipinski's Rule. idaampublications.in
H-Bond Donors/Acceptors The number of hydrogen bond donor and acceptor atoms in the molecule.Affects solubility and binding to biological targets. Lipinski's Rule suggests ≤5 donors and ≤10 acceptors. idaampublications.in
GI Absorption Predicted absorption from the gastrointestinal tract.Critical for determining the potential for oral administration. idaampublications.in
BBB Permeability Prediction of whether a compound can cross the blood-brain barrier.Important for CNS drugs and for predicting potential neurological side effects for non-CNS drugs. idaampublications.in
Bioavailability Score An overall score combining multiple parameters to estimate the probability of a compound having good oral bioavailability.Used to rank and prioritize compounds for synthesis and further testing. idaampublications.in

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline?

The synthesis typically involves a condensation reaction between an o-phenylenediamine derivative and a pyrrolidin-3-yloxy-substituted benzyl precursor. For example, quinoxaline analogs are synthesized via acid-catalyzed condensation (e.g., using p-toluenesulfonic acid) followed by purification via recrystallization or chromatography . Key steps include optimizing reaction conditions (temperature, solvent polarity) and validating purity using techniques like HPLC (>95% purity) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation requires a combination of analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and pyrrolidine ring conformation .
  • HRMS : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves bond angles and crystal packing (e.g., triclinic system with α = 92.275°, β = 98.706°, γ = 103.810°) .

Q. What in vitro assays are used to screen the biological activity of this compound?

  • Cell viability assays : Dose-response curves in triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) using MTT or resazurin assays to determine IC50_{50} values .
  • Enzyme inhibition : Fluorescence polarization assays to measure c-MYC G-quadruplex binding affinity .
  • Kinase inhibition : Competitive ATP-binding assays for kinases like PDGFR or FLT3 .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, ring size) influence the compound’s biological activity?

  • Pyrrolidine vs. azetidine rings : Replacing pyrrolidine with azetidine (smaller ring) alters steric hindrance, enhancing kinase selectivity (e.g., FLT3 inhibition by 2-(azetidin-3-yloxy)quinoxaline derivatives) .
  • Methyl group position : 2-Methyl substitution on quinoxaline improves lipophilicity (LogP ~2.5), enhancing membrane permeability compared to 3-methyl analogs .
  • Docking simulations : Molecular dynamics reveal that substituent orientation affects hydrogen bonding with kinase catalytic domains (e.g., PDGFRβ) .

Q. What computational strategies predict target interactions and optimize pharmacokinetics?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to c-MYC G4 DNA or kinase ATP pockets .
  • QSAR modeling : LogP and polar surface area (PSA) correlate with blood-brain barrier permeability (optimal PSA <90 Ų) .
  • ADMET prediction : SwissADME estimates bioavailability (e.g., 50% hepatic metabolism) and CYP450 inhibition risks .

Q. How can contradictory data on biological activity be resolved?

  • Dose-dependent effects : Re-evaluate IC50_{50} values across multiple cell lines (e.g., TNBC vs. non-cancerous HEK293) to identify selective toxicity .
  • Assay interference : Control for redox activity (common in quinoxalines) using catalase or superoxide dismutase in viability assays .
  • Structural validation : Re-examine batch purity via HPLC-MS to rule out degradants or isomers .

Q. What challenges arise in optimizing pharmacokinetics for in vivo studies?

  • Solubility : Low aqueous solubility (<10 µM) requires formulation with cyclodextrins or lipid nanoparticles .
  • Metabolic stability : N-Oxidation of pyrrolidine occurs in liver microsomes; blocking with fluorine substituents improves half-life (t1/2_{1/2} >2 h) .
  • Toxicity : Ames test and hERG channel screening mitigate genotoxicity and cardiotoxicity risks .

Q. How does this compound compare to other quinoxaline derivatives in kinase inhibition?

  • Selectivity profiles : this compound shows 10-fold higher potency against FLT3 (IC50_{50} = 0.8 µM) than PDGFRα (IC50_{50} = 8.2 µM), unlike 2-phenylquinoxaline analogs .
  • Synergistic effects : Co-administration with doxorubicin enhances apoptosis in leukemia models (combination index <0.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.